1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole
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Overview
Description
1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both pyrrole and benzimidazole rings. These types of compounds are known for their diverse biological and medicinal properties. The combination of these two rings in a single molecule can lead to unique chemical and biological activities, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the condensation of 1H-imidazole with acrolein, followed by cyclization to form the desired product . Another method includes the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using a Hg(II)–EDTA system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrrole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Ozone is a common reagent used for the oxidation of this compound.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been evaluated for its antibacterial and antitubercular properties.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of enzymes like enoyl ACP reductase and DHFR by forming hydrogen bonds with key residues at the active sites . This inhibition can lead to the disruption of essential biological processes in bacteria, contributing to its antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: Another nitrogen-containing heterocycle with similar biological activities.
Imidazole: Shares the benzimidazole ring and has similar chemical properties.
Pyrrole: The parent compound of the pyrrole ring in 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole.
Uniqueness
This compound is unique due to the combination of pyrrole and benzimidazole rings in a single molecule. This combination can lead to enhanced biological activities and the potential for novel applications in various fields of research.
Properties
CAS No. |
75107-05-0 |
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Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-pyrrol-1-ylbenzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-6-11-10(5-1)12-9-14(11)13-7-3-4-8-13/h1-9H |
InChI Key |
YXUZNCVIODPKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2N3C=CC=C3 |
Origin of Product |
United States |
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